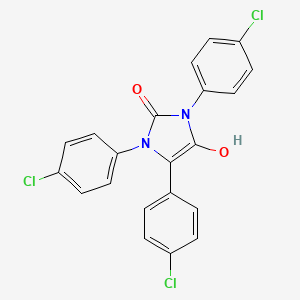
1,3,5-Tris(4-chlorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties, including antibacterial, anticonvulsant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of tris-aldehydes with ammonium carbonate and potassium cyanide in ethanol. The reaction mixture is stirred and refluxed at temperatures between 50-70°C for 24-48 hours .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized side chains.
Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups.
Scientific Research Applications
1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and anticonvulsant agent.
Medicine: Investigated for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 5,5-dimethylhydantoin.
Uniqueness: The presence of three chlorophenyl groups enhances its biological activity and specificity compared to other derivatives.
Properties
Molecular Formula |
C21H13Cl3N2O2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1,3,4-tris(4-chlorophenyl)-5-hydroxyimidazol-2-one |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-14-3-1-13(2-4-14)19-20(27)26(18-11-7-16(24)8-12-18)21(28)25(19)17-9-5-15(23)6-10-17/h1-12,27H |
InChI Key |
FXRARDZLGGDTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(C(=O)N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


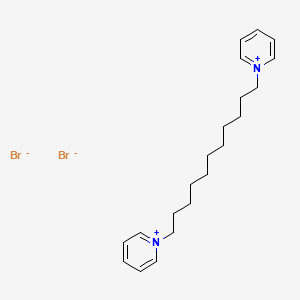
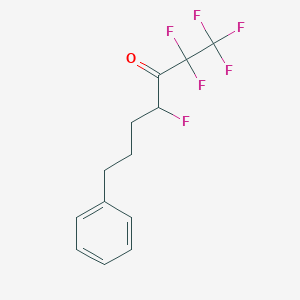
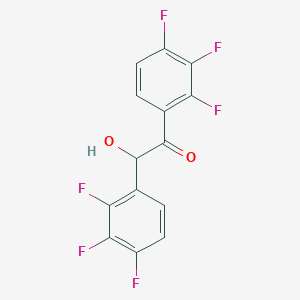

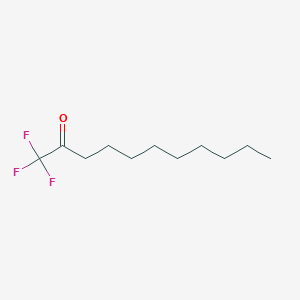
![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)
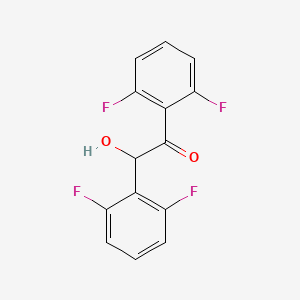

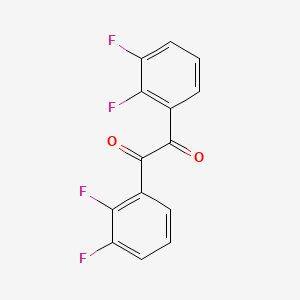
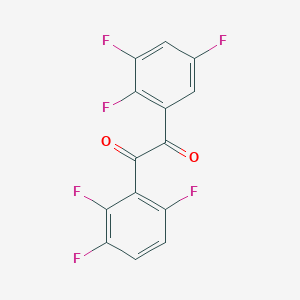
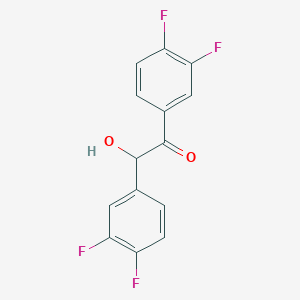
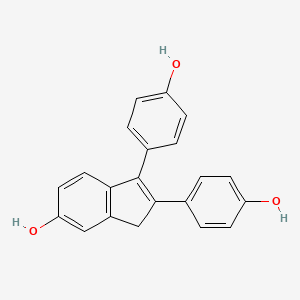
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

